molecular formula C6H8F3N3 B1532573 1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine CAS No. 1245772-40-0

1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine

Cat. No. B1532573
M. Wt: 179.14 g/mol
InChI Key: ZKJJVMJNPSUARF-UHFFFAOYSA-N
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Description

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-3-amine, also known as TFPPA, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless and odorless crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetonitrile. TFPPA is a versatile compound that has a wide range of applications in the field of chemistry, such as in the synthesis of organic compounds, and in the study of organic reactions.

Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

Pyrazole derivatives synthesized from hydroxymethyl pyrazole and primary amines have been explored for their potential antitumor, antifungal, and antibacterial properties. Through structural characterization and bioactivity studies, these compounds offer insights into pharmacophore sites beneficial for medicinal chemistry applications. The geometric parameters of these compounds have been optimized and correlated with their biological activity, particularly against breast cancer and microbial infections (A. Titi et al., 2020).

Chemical Industry Applications

Secondary amines featuring a heteroaryl scaffold, similar to 1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine, are foundational in the chemical industry. These compounds serve as intermediates for producing fine chemicals, pharmaceuticals, and agrochemicals, demonstrating significant biological properties crucial for chemotherapy across various diseases. The incorporation of a trifluoromethyl group enhances their chemical and physical properties, making them valuable for drug development and synthesis (Gisele R. Paim et al., 2013).

Reactivity and Synthesis of Fused Derivatives

Fused derivatives of 1,2,4-triazines, related to pyrazole chemistry, exhibit a broad spectrum of pharmacological actions. Studies on the reactivity of these compounds have led to the development of novel methodologies for the synthesis of biologically active molecules, contributing to the advancement of pharmaceutical chemistry and offering new pathways for drug discovery (L. Mironovich & D. Shcherbinin, 2014).

Development of Energetic Materials

The amination of nitroazoles, including compounds structurally similar to 1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine, has been studied for its impact on structural and energetic properties. These studies offer insights into the design of next-generation energetic materials, highlighting the potential to improve nitrogen content, heat of formation, and impact sensitivity through chemical modifications (Xiuxiu Zhao et al., 2014).

Research into fluoroalkyl amino reagents has facilitated the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. These methodologies have been applied to the synthesis of fluorinated pyrazoles, which are critical for medicinal and agricultural chemistry. This demonstrates the compound's relevance in enhancing the properties of pharmaceuticals and agrochemicals through fluorination (Étienne Schmitt et al., 2017).

properties

IUPAC Name

1-(3,3,3-trifluoropropyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c7-6(8,9)2-4-12-3-1-5(10)11-12/h1,3H,2,4H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJJVMJNPSUARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine

CAS RN

1245772-40-0
Record name 1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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